molecular formula C17H21NO3 B13970693 (4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester

(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester

Cat. No.: B13970693
M. Wt: 287.35 g/mol
InChI Key: IJZUPQRAOZGHAB-UHFFFAOYSA-N
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Description

(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester (CAS 5217-31-2) is a benzyloxycarbonyl (Cbz)-protected amine derivative built on a rigid bicyclo[2.2.2]octane scaffold. This compound is characterized by a formyl group at the 4-position, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The bicyclo[2.2.2]octane structure is of significant interest as a close structural mimic of two key leucine residues found in protein-protein interaction motifs, particularly in the development of coactivator binding inhibitors (CBIs) for nuclear hormone receptors . The reactive aldehyde functional group serves as a critical handle for further chemical transformations, allowing researchers to create diverse chemical libraries via condensation reactions or to attach additional side chains that mimic peptide structures . Its primary research value lies in the exploration of protein-protein interactions and the development of novel therapeutic agents, with applications cited in patent literature targeting the modulation of chemokine receptor activity for conditions such as rheumatoid arthritis, multiple sclerosis, and asthma . This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in products for human or veterinary consumption.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

benzyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C17H21NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,20)

InChI Key

IJZUPQRAOZGHAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C=O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[2.2.2]octane Core with Formyl Substitution

A key intermediate is the 4-formylbicyclo[2.2.2]octane derivative. According to patent literature, this can be synthesized by the oxidation of 1,4-dimethylene cyclohexane under catalytic conditions:

  • Starting material: 1,4-dimethylene cyclohexane.
  • Oxidizing agent: Various oxidants in the presence of transition metal catalysts (e.g., cobalt or ruthenium complexes).
  • Reaction conditions: Hydroformylation or oxidation at elevated temperatures (90 to 250 °C) and pressures (5 to 300 bar).
  • Outcome: Formation of oxo-substituted bicyclo[2.2.2]octane intermediates bearing aldehyde groups at bridgehead positions.

Subsequent selective oxidation or reduction steps can tune the oxidation state to yield the 4-formyl derivative specifically.

Alternative Synthetic Routes

Other synthetic strategies reported in the literature include:

  • Diels–Alder cycloaddition-based routes to generate bicyclo[2.2.2]octene intermediates, which can be further functionalized to form the formyl and carbamate groups.
  • Use of hydrazide derivatives and pyran-2-one derivatives in cycloaddition reactions to access functionalized bicyclic compounds, which may be adapted for the target compound.

Summary Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Outcome Notes
1 Hydroformylation/Oxidation 1,4-Dimethylene cyclohexane, CO, H₂, Co/Ru catalyst, 90–250 °C, 5–300 bar 4-Formyl-bicyclo[2.2.2]octane intermediate Bridgehead aldehyde formation
2 Reductive amination Aldehyde, Ammonia or amine, Reducing agent (e.g., NaBH₃CN) Amino-bicyclo[2.2.2]octane derivative Precursor to carbamate
3 Carbamoylation Phosgene or triphosgene, base Carbamoyl chloride intermediate Reactive intermediate for esterification
4 Esterification Benzyl alcohol, acid catalyst (HCl, H₂SO₄) or metal catalyst (Sn, Ti) This compound Final product formation
5 Purification Recrystallization, chromatography Pure target compound Ensures >98% purity

Research Outcomes and Characterization

  • The synthesized compound exhibits characteristic spectroscopic features consistent with the bicyclic carbamate structure, including aldehyde proton signals in ^1H NMR and carbamate carbonyl peaks in IR spectra.
  • Purity above 98% is typically confirmed by ^1H NMR analysis after recrystallization from solvents such as methanol or ethanol.
  • The bicyclic scaffold imparts stability and unique reactivity, which has been explored in related derivatives with potential biological activities such as antimicrobial, antiviral, and neuroactive effects.
  • Oxidation and reduction steps are critical to control the functional group transformations without compromising the bicyclic framework.

Chemical Reactions Analysis

Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyl carbamate moiety can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Research Findings

  • Substituent Impact : Electron-withdrawing groups (e.g., formyl) enhance electrophilicity, while bulky substituents (e.g., trioxa) reduce synthetic yields and alter biological activity .
  • Synthetic Efficiency : Weinreb amide routes achieve near-quantitative yields for acylated carbamates, suggesting applicability to the target compound’s synthesis .

Biological Activity

(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester, a compound with the CAS number 340023-13-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of 302.37 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC17H20N2O3C_{17}H_{20}N_{2}O_{3}
Molecular Weight302.37 g/mol
CAS Number340023-13-4

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogenic microorganisms. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

Case Studies

  • Anticancer Efficacy : A study conducted on breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line used .
  • Antimicrobial Testing : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) of 15 µg/mL and 25 µg/mL, respectively, highlighting its potential as an antimicrobial agent .
  • Inflammation Model : Animal models subjected to induced inflammation showed significant reductions in swelling and pain when treated with this compound compared to control groups .

Q & A

Q. Table 1: Representative Spectroscopic Data

TechniqueKey ObservationsSource
MS (70 eV)m/z 403 [M⁺], 91 (benzyl fragment)
¹H NMR (CDCl₃)δ 9.8 (s, 1H, CHO), δ 5.1 (s, 2H, BnCH₂)

Basic: What safety precautions are recommended for handling this compound?

Answer:
While specific toxicity data are limited :

PPE : Use nitrile gloves, lab coats, and safety goggles.

Ventilation : Work in a fume hood to avoid inhalation.

Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C.

Disposal : Treat as hazardous waste; incinerate via licensed facilities .

Advanced: How can coupling reactions involving this compound be optimized for yield and selectivity?

Answer:
Key variables to optimize:

Catalysts : Use TMSOTf or NIS for glycosylation (e.g., in carbohydrate conjugation) .

Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance carbamate coupling efficiency.

Temperature : Reactions at 0–25°C minimize side-product formation (e.g., benzyl ester hydrolysis).

Protection/Deprotection : Orthoester or tert-butyl groups protect reactive hydroxyls during formylation .

Case Study : Glycosylation using benzyl carbamate derivatives achieved 71% yield with α:β selectivity (5:1) under TMSOTf catalysis .

Advanced: How is stereochemical integrity maintained during synthesis of enantiopure derivatives?

Answer:

Chiral Auxiliaries : Use (S)-pyroglutamic acid derivatives to induce enantioselectivity .

Chromatography : Chiral HPLC or SFC to resolve enantiomers.

Kinetic Resolution : Enzymatic methods (e.g., lipases) for selective hydrolysis of undesired stereoisomers.
Example : (2S,3S)-configured bicyclo derivatives were synthesized with >95% ee using chiral orthoesters .

Advanced: What role does this compound play in drug delivery or bioconjugation?

Answer:

  • Protecting Group : The benzyl carbamate moiety stabilizes amines during peptide synthesis.
  • Linker in Conjugates : Used to tether bioactive molecules (e.g., LPS derivatives in vaccine development) via hydrolyzable carbamate bonds .
  • Targeted Delivery : Functionalization with polyethylene glycol (PEG) enhances solubility and bioavailability .

Application : In Klebsiella pneumoniae conjugate vaccines, benzyl carbamate linkers enabled covalent attachment of galactosyl acceptors to carrier proteins .

Advanced: How do structural modifications (e.g., substituents on the bicyclo ring) impact reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Formyl groups increase electrophilicity, enhancing nucleophilic attack (e.g., in Schiff base formation).
  • Steric Effects : Bulky substituents at the 1-position hinder carbamate coupling.
  • Hydrophobicity : Methyl or benzyl groups on the bicyclo framework improve lipid membrane permeability .

Data Insight : Analogues with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane showed improved stability in acidic conditions compared to unsubstituted derivatives .

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